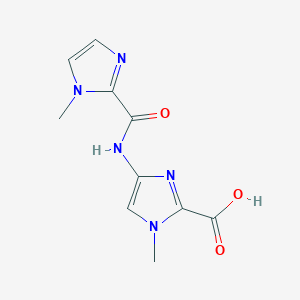
1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- is a heterocyclic compound that features two imidazole rings. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- typically involves the reaction of 1-methylimidazole with a suitable carboxylating agent. One common method is the condensation reaction between 1-methylimidazole and 2-carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, 1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules such as DNA and proteins. Its ability to bind to specific sites on these molecules makes it a useful tool for studying molecular recognition and binding mechanisms .
Medicine
In medicine, imidazole derivatives are known for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. 1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- is investigated for its potential therapeutic applications in treating various diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.
4-Methylimidazole: An imidazole derivative with a methyl group at the 4-position.
Uniqueness
1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- is unique due to its dual imidazole rings and carboxamido functional groups. This structure provides it with distinct chemical reactivity and binding properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H11N5O3 |
|---|---|
Poids moléculaire |
249.23 g/mol |
Nom IUPAC |
1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]imidazole-2-carboxylic acid |
InChI |
InChI=1S/C10H11N5O3/c1-14-4-3-11-7(14)9(16)13-6-5-15(2)8(12-6)10(17)18/h3-5H,1-2H3,(H,13,16)(H,17,18) |
Clé InChI |
TVPRWUJDZPPUGE-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1C(=O)NC2=CN(C(=N2)C(=O)O)C |
SMILES canonique |
CN1C=CN=C1C(=O)NC2=CN(C(=N2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















